molecular formula C11H14OS B7939276 3-(4-Methylphenyl)thiolan-3-ol

3-(4-Methylphenyl)thiolan-3-ol

Cat. No.: B7939276
M. Wt: 194.30 g/mol
InChI Key: MVLKLURWYZKOCG-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)thiolan-3-ol is an organic compound with the molecular formula C11H14OS It is a thiol derivative characterized by the presence of a thiolan ring substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)thiolan-3-ol typically involves the reaction of 4-methylphenylthiol with an appropriate thiolating agent under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the thiol, followed by the addition of a thiolating agent like 1,2-dibromoethane. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)thiolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding thiol or sulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted thiol derivatives.

Scientific Research Applications

3-(4-Methylphenyl)thiolan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)thiolan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromo-2-methylphenyl)-4-methylthiolan-3-ol
  • 3-(3-Methylphenyl)thian-3-ol

Uniqueness

3-(4-Methylphenyl)thiolan-3-ol is unique due to its specific substitution pattern and the presence of a thiolan ring This structural feature imparts distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

3-(4-methylphenyl)thiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OS/c1-9-2-4-10(5-3-9)11(12)6-7-13-8-11/h2-5,12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLKLURWYZKOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCSC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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